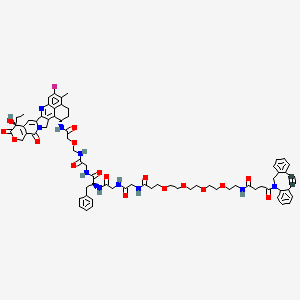
DBCO-PEG4-GGFG-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-GGFG-Exatecan is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a DNA topoisomerase I inhibitor, Exatecan, linked via a non-degradable linker, DBCO-PEG4-GGFG. This compound is designed to improve the stability and effectiveness of ADCs, which are used in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-GGFG-Exatecan involves several steps:
Synthesis of the Linker: The linker DBCO-PEG4-GGFG is synthesized through a series of chemical reactions, including the formation of peptide bonds and the attachment of the DBCO group.
Conjugation with Exatecan: The linker is then conjugated with Exatecan, a DNA topoisomerase I inhibitor, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the linker and its subsequent conjugation with Exatecan. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in ADCs .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-GGFG-Exatecan undergoes several types of chemical reactions:
Substitution Reactions: The DBCO group can undergo substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The SPAAC reaction is a key step in the synthesis of this compound.
Common Reagents and Conditions
Reagents: Common reagents include azide-containing molecules, Exatecan, and various solvents.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the linker and the drug.
Major Products
The major product of these reactions is the this compound conjugate, which is used in the development of ADCs .
Scientific Research Applications
DBCO-PEG4-GGFG-Exatecan has several scientific research applications:
Chemistry: It is used in the synthesis of ADCs, which are important tools in chemical biology.
Biology: The compound is used to study the mechanisms of DNA topoisomerase I inhibition and its effects on cancer cells.
Medicine: this compound is used in the development of targeted cancer therapies, improving the specificity and effectiveness of treatment.
Industry: The compound is used in the pharmaceutical industry for the production of ADCs
Mechanism of Action
DBCO-PEG4-GGFG-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. The inhibition of this enzyme leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. The DBCO-PEG4-GGFG linker ensures the stability and targeted delivery of Exatecan to cancer cells .
Comparison with Similar Compounds
Similar Compounds
Deruxtecan: Another DNA topoisomerase I inhibitor used in ADCs.
Monomethyl auristatin E (MMAE): A microtubule inhibitor used in ADCs.
Doxorubicin: An anthracycline antibiotic used in ADCs
Uniqueness
DBCO-PEG4-GGFG-Exatecan is unique due to its non-degradable linker, which provides greater stability and effectiveness in ADCs compared to other compounds. Its hydrophilic properties also improve its pharmacokinetics and reduce systemic clearance .
Properties
Molecular Formula |
C72H79FN10O17 |
|---|---|
Molecular Weight |
1375.4 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1 |
InChI Key |
UCUZJQMJKLKGGT-OHZCADGZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


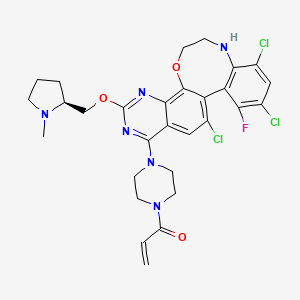
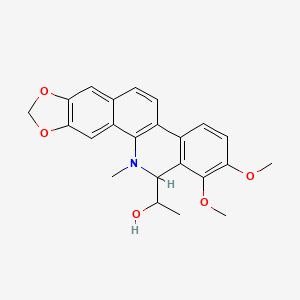
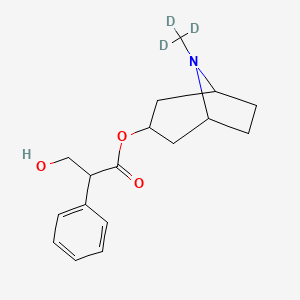
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)
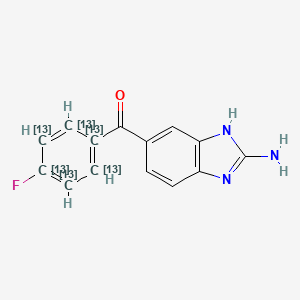
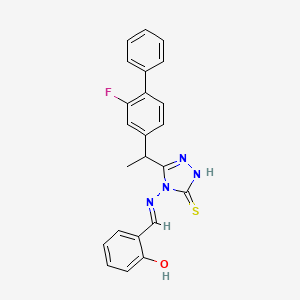
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)


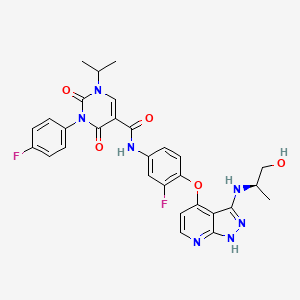

![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)
